molecular formula C13H17NO4 B4726133 6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID

6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID

Cat. No.: B4726133
M. Wt: 251.28 g/mol
InChI Key: PBQUGICHNLXXKT-UHFFFAOYSA-N
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Description

6-[(2-Hydroxyphenyl)Formamido]Hexanoic Acid is a hexanoic acid derivative featuring a formamido group substituted with a 2-hydroxyphenyl moiety. This compound belongs to a class of bioactive molecules where the hexanoic acid backbone is functionalized with aromatic or heterocyclic groups, often influencing solubility, stability, and biological activity.

Properties

IUPAC Name

6-[(2-hydroxybenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-7-4-3-6-10(11)13(18)14-9-5-1-2-8-12(16)17/h3-4,6-7,15H,1-2,5,8-9H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQUGICHNLXXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID typically involves the reaction of hexanoic acid derivatives with 2-hydroxyphenylformamide under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The formamido group can also interact with enzymes and other proteins, modulating their function .

Comparison with Similar Compounds

Core Backbone and Functional Group Variations

The hexanoic acid backbone is a common feature among analogs. Key differences arise from substituents:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Structural Feature
Target Compound 2-Hydroxyphenyl formamido Not available Not available Amide linkage to phenolic hydroxyl group
6-(Pyrimidin-2-ylamino)hexanoic acid Pyrimidine amino group C₁₀H₁₅N₃O₂ 209.25 g/mol Amino linkage to pyrimidine ring
6-Oxo-6-(1-phenylcyclohexyl)hexanoic acid Oxo group + phenylcyclohexyl C₁₈H₂₄O₃ 288.38 g/mol Ketone group and bulky cyclohexyl substituent
6-[[(4-Iodophenyl)methoxy]carbonylamino]hexanoic acid Iodophenyl methoxycarbonylamino C₁₄H₁₈INO₄ 391.21 g/mol Iodinated aromatic and carbamate linkage
6-[{(2S)-2-Amino-3-[4-(benzyloxy)phenyl]propyl}(hydroxy)amino]-6-oxohexanoic acid Benzyloxy-phenyl, amino, oxo groups C₂₂H₂₈N₂O₅ 400.47 g/mol Branched amino-oxo structure

Key Observations :

  • The target compound’s 2-hydroxyphenyl formamido group distinguishes it from analogs with pyrimidine (electron-deficient) or sulfonamide (electron-withdrawing) substituents.
  • Bulky substituents (e.g., phenylcyclohexyl in ) may reduce solubility compared to the target compound’s smaller phenolic group.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn:

  • Solubility: The phenolic hydroxyl group may enhance water solubility compared to non-polar analogs like 6-oxo-6-(1-phenylcyclohexyl)hexanoic acid .
  • Stability : The amide bond in the target compound is likely stable under physiological conditions, similar to carbamate-linked analogs ().
  • Acidity: The carboxylic acid (pKa ~4.8) and phenolic hydroxyl (pKa ~10) groups suggest pH-dependent ionization, influencing bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID
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6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID

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